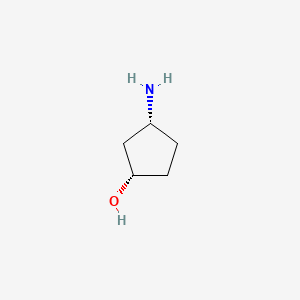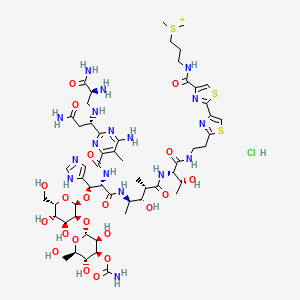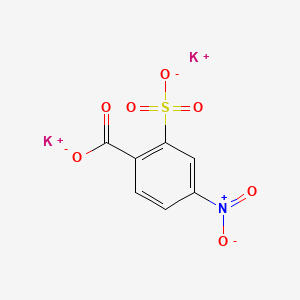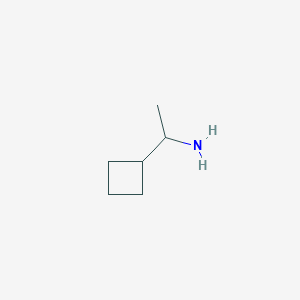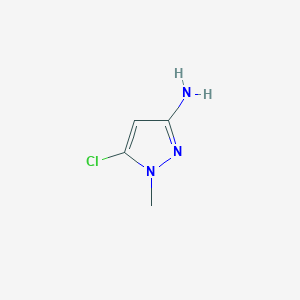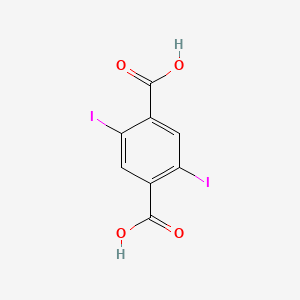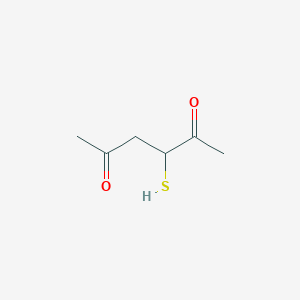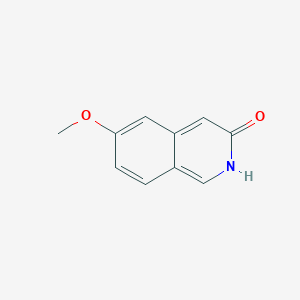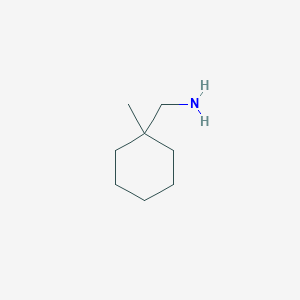
(1-Methylcyclohexyl)methanamine
Übersicht
Beschreibung
“(1-Methylcyclohexyl)methanamine” is a cyclic amine with the molecular formula C8H17N . It has an average mass of 127.227 Da and a monoisotopic mass of 127.136101 Da . It is also known as MCHA.
Molecular Structure Analysis
The molecular structure of “(1-Methylcyclohexyl)methanamine” consists of a cyclohexane ring with a methyl group (CH3) and a methanamine group (CH2NH2) attached .Physical And Chemical Properties Analysis
“(1-Methylcyclohexyl)methanamine” is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Crystallographic Analysis
The compound 1-[(1R,4aS,10aR)-7-isopropyl-1,2,3,4,4a,9,10,10a-octa-hydro-phenanthren-1-yl]-N-[(E)-2-pyridylmethyleneamino]methanamine has been synthesized from dehydro-abietylamine. It shows significant crystallographic properties, with the cyclohexane rings demonstrating classic chair and half-chair conformations. This research contributes to the understanding of molecular structures and crystallography (Wu et al., 2009).
Photocytotoxicity in Red Light
Iron(III) complexes involving phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine and its derivatives exhibit unprecedented photocytotoxicity in red light. They show a strong interaction with calf thymus DNA and photocleave pUC19 DNA in red light, forming hydroxyl radicals. This has significant implications for medical research, particularly in targeted cancer therapies (Basu et al., 2014).
Antimicrobial Activities
A series of [1-(6-methoxy-2-methylquinolin-4-yl)-1H-1,2,3-triazol-4-yl] methanamine derivatives, synthesized through multi-step reactions, have demonstrated moderate to very good antibacterial and antifungal activities. This discovery is crucial for the development of new antimicrobial agents (Thomas, Adhikari, & Shetty, 2010).
Synthesis of Piperidines
The asymmetric synthesis of 2-(1-aminoalkyl) piperidines using (-)-2-cyano-6-phenyloxazolopiperidine highlights the potential of these compounds in chemical synthesis. This method provides a pathway to synthesize various derivatives of methanamine, expanding the toolkit for organic chemists (Froelich et al., 1996).
Transfer Hydrogenation Reactions
The synthesis of (4-Phenylquinazolin-2-yl)methanamine and its use in transfer hydrogenation of acetophenone derivatives demonstrates high efficiency and potential applications in chemical catalysis. This research opens new avenues in the field of organic synthesis (Karabuğa et al., 2015).
Synthesis of Benzylamines
The synthesis of BCP benzylamines through reactivity with 2-azaallyl anions offers a new route to incorporate thesecompounds into drug candidates. The method is efficient and broadens the scope of accessible BCP benzylamine derivatives, which are a significant scaffold in medicinal chemistry (Shelp & Walsh, 2018).
Cancer Therapy
New palladium (Pd)II and platinum (Pt)II complexes based on Schiff base ligands, including R-(phenyl)methanamine, have shown strong DNA-binding affinity and significant anticancer activity against various human cancerous cell lines. This research contributes to the development of potential cancer therapies (Mbugua et al., 2020).
Psychoactive Substances Research
Studies on the syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines, perceived as ketamine-like dissociative substances, are crucial in understanding new psychoactive substances. This research aids in identifying and regulating emerging substances of abuse (Wallach et al., 2016).
5-HT1A Receptor-Biased Agonists
Novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives, designed as biased agonists of serotonin 5-HT1A receptors, demonstrated promising antidepressant-like activity. This research contributes significantly to the development of new antidepressant drugs (Sniecikowska et al., 2019).
Serotonin/Noradrenaline Reuptake Inhibition
A series of 1-(2-phenoxyphenyl)methanamines with selective dual serotonin and noradrenaline reuptake pharmacology were identified, highlighting their potential in treating conditions related to these neurotransmitters (Whitlock, Blagg, & Fish, 2008).
Safety and Hazards
“(1-Methylcyclohexyl)methanamine” is classified as dangerous, with hazard statements indicating that it is flammable (H226) and causes severe skin burns and eye damage (H314) . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .
Eigenschaften
IUPAC Name |
(1-methylcyclohexyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-8(7-9)5-3-2-4-6-8/h2-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFTCKTJDXXDHLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90619584 | |
| Record name | 1-(1-Methylcyclohexyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90619584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3913-98-2 | |
| Record name | 1-(1-Methylcyclohexyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90619584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-methylcyclohexyl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







